"2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" properties
"2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" properties
An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride: Properties, Synthesis, and Applications
Section 1: Executive Summary
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a specialized organic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its molecular architecture, featuring a reactive sulfonyl chloride group appended to a substituted benzene ring, positions it as a valuable intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its core reactivity, and critical safety protocols. The primary utility of this compound lies in its ability to react with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, a common motif in many biologically active compounds. This document is intended for researchers and professionals in drug development who require a deep technical understanding of this reagent's characteristics and applications.
Section 2: Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | [1] |
| CAS Number | 878433-23-9 | [1] |
| Molecular Formula | C11H12ClNO3S | [1][2] |
| Molecular Weight | 273.74 g/mol | [1][2] |
| Purity (Typical) | ≥98% | [3] |
| MDL Number | MFCD07801185 | [2] |
Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not widely published. However, based on the functional group, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common aprotic organic solvents like dichloromethane, and tetrahydrofuran.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is not extensively detailed in publicly accessible literature. However, a logical and scientifically sound synthetic route can be devised based on established principles of electrophilic aromatic substitution. The most direct pathway involves the chlorosulfonation of the precursor, 1-(4-methylphenyl)pyrrolidin-2-one.
Proposed Synthetic Pathway: Electrophilic Chlorosulfonation
The core of this synthesis is the reaction of an activated aromatic ring with chlorosulfonic acid. The toluene methyl group and the pyrrolidinone nitrogen are both ortho-, para-directing groups. The steric hindrance from the methyl group favors substitution at the position para to the nitrogen and ortho to the methyl group, yielding the desired product.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized for scale and laboratory conditions.
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-methylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical because chlorosulfonation is a highly exothermic reaction, and maintaining a low temperature prevents the formation of undesired byproducts and potential thermal decomposition.
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Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours. The slow addition rate is essential for controlling the reaction's exothermicity.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, monitoring progress by TLC or LC-MS.
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Quenching: The self-validating step begins with a careful quench. Cool the reaction mixture back to 0 °C and very slowly pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and water. This step neutralizes excess chlorosulfonic acid and precipitates the organic product. Causality: The high reactivity of sulfonyl chlorides with water necessitates a controlled quench to prevent a violent reaction and hydrolysis of the desired product.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain the final product of high purity.
Section 4: Core Reactivity and Applications
The synthetic utility of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride stems almost entirely from the reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.
Primary Reaction: Sulfonamide and Sulfonate Ester Formation
The most common and valuable reaction is with primary or secondary amines to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry. A base, such as pyridine or triethylamine, is typically required to scavenge the HCl byproduct generated during the reaction.
Caption: General reaction workflow for sulfonamide synthesis.
Application in Drug Discovery
Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry. Derivatives of this compound are valuable as intermediates in the synthesis of targeted therapeutics. While this specific molecule is not a final drug, it serves as a key building block for compounds that may target:
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Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrase, used in treatments for glaucoma and other conditions[4][5].
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Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor/acceptor, making it a key pharmacophore in various kinase inhibitors used in oncology. Related structures, like 2-methyl-5-aminobenzenesulfonamide, are known intermediates in the synthesis of drugs like pazopanib[6].
Protocol: General Synthesis of a Sulfonamide Derivative
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Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C and add a solution of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
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Workup: Dilute the reaction with the solvent and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over sodium sulfate, concentrate, and purify the residue by column chromatography to yield the pure sulfonamide. The identity and purity of the product should be confirmed by NMR and Mass Spectrometry.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the hazards can be reliably inferred from the properties of the benzenesulfonyl chloride functional group. This class of compounds is hazardous and must be handled with extreme care.
Hazard Identification
-
Corrosive: Causes severe skin burns and serious eye damage[7][8]. Contact with skin or eyes requires immediate and prolonged flushing with water[7].
-
Water-Reactive: Reacts with water, potentially exothermically, to release corrosive hydrochloric acid gas.
-
Harmful if Swallowed or Inhaled: Ingestion can cause severe burns to the gastrointestinal tract, while inhalation causes chemical burns to the respiratory tract[7][8].
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust[9][10].
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield[9].
-
Clothing: Wear a lab coat and appropriate protective clothing.
-
-
Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling[9].
Caption: A mandatory safety workflow for handling the compound.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents[9].
Section 6: Conclusion
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a highly functionalized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is defined by the reactive sulfonyl chloride group, which allows for the straightforward introduction of a complex substituted aryl sulfonamide moiety into target molecules. While its handling requires strict adherence to safety protocols due to its corrosive and reactive nature, its utility as a building block for creating novel compounds for drug discovery and materials science is clear. Understanding its properties, synthesis, and reactivity is key for any researcher aiming to leverage its synthetic potential.
Section 7: References
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2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride - Sinfoo Biotech. [Link]
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Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% - Cole-Parmer. [Link]
-
BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
-
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride - Proactive Molecular Research. [Link]
-
Benzenesulfonyl Chloride MSDS. [Link]
-
2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide - PubChem. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - View of. [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. [Link]
-
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593. [Link]
-
(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | C12H15NO4S | CID 281460. [Link]
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